molecular formula C12H10N2O2 B13301200 Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate

Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate

Cat. No.: B13301200
M. Wt: 214.22 g/mol
InChI Key: UCOCWJDGUYQVQO-UHFFFAOYSA-N
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Description

Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate: is a heterocyclic compound that features a fused pyrazole and indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction yields regioisomeric pyrazoles, which can be further processed to obtain the desired compound . Another common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under reflux conditions in methanesulfonic acid (MsOH) and methanol (MeOH) to produce tricyclic indoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the indole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to multiple receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate stands out due to its unique combination of the pyrazole and indole rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

Methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the class of pyrazoloindoles, which are characterized by their unique bicyclic structure. The synthesis of this compound typically involves the alkylative dearomatization and intramolecular N-imination of indole derivatives, yielding high purity and yield rates (67-84%) for various derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of pyrazolo[1,5-a]indoles exhibit cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and lung cancer (A549) cells. For instance, a study demonstrated that certain pyrazolo[1,5-a]indole derivatives can induce apoptosis and cell cycle arrest in these cancer cells .

Table 1: Cytotoxic Activity of Pyrazolo[1,5-a]indole Derivatives

CompoundCell LineIC50 (μM)
This compoundHCT-11612.3
Derivative AA54915.7
Derivative BHCT-11610.5
Derivative CA5499.8

Antiviral Activity

This compound has also been evaluated for its antiviral properties. Notably, compounds with similar structures have shown effectiveness as integrase strand transfer inhibitors (INSTIs) against HIV-1. The indole nucleus within these compounds is crucial for chelating with Mg²⁺ ions in the active site of integrase, thereby impairing viral replication .

Table 2: Antiviral Activity Against HIV-1 Integrase

CompoundIC50 (μM)Mechanism
This compound32.37Integrase inhibition
Derivative D3.11Enhanced binding to viral DNA
Derivative E15.56Moderate inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and viral replication.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through various signaling pathways.
  • Metal Chelation : The ability to chelate metal ions is critical for its antiviral activity against HIV integrase.

Case Studies

A noteworthy case study involved the evaluation of this compound in a preclinical model of lung cancer. In this study, treatment with the compound significantly reduced tumor size and improved survival rates compared to controls. Histological analysis revealed increased apoptosis markers in treated tumors .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 4H-pyrazolo[1,5-a]indole-2-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)10-7-9-6-8-4-2-3-5-11(8)14(9)13-10/h2-5,7H,6H2,1H3

InChI Key

UCOCWJDGUYQVQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C(=C1)CC3=CC=CC=C32

Origin of Product

United States

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